
7-溴-5-甲基-1H-吲哚-3-甲醛
描述
“7-Bromo-5-methyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
Synthesis Analysis
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-methyl-1H-indole-3-carbaldehyde” can be represented by the empirical formula C10H8BrNO . The molecular weight is 238.08 .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical and Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-5-methyl-1H-indole-3-carbaldehyde” include a melting point of 147-153 °C . The compound is solid at room temperature .科学研究应用
多组分反应 (MCRs)
7-溴-5-甲基-1H-吲哚-3-甲醛: 是一种多功能的多组分反应 (MCRs) 前体。 MCRs 是一种可持续的策略,允许在一步内从三种或更多种反应物合成复杂分子 。由于其反应性醛基,该化合物参与 MCRs 以形成多种生物活性结构,例如咔唑、三唑和吡唑衍生物。这些反应具有高产率且成本效益高,符合绿色化学原则。
生物活性
包括7-溴-5-甲基-1H-吲哚-3-甲醛在内的吲哚衍生物表现出广泛的生物活性。 它们存在于天然产物中,并已显示出诸如抗氧化、抗生素、抗炎和抗癌活性等性质 。吲哚核是药物化学中重要的药效团,有助于开发新的治疗剂。
醛糖还原酶和醛还原酶抑制
该化合物已被评估其对醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 的抑制活性 。这些酶参与糖尿病并发症,抑制剂可能是糖尿病视网膜病变和神经病变等疾病的潜在治疗方法。
抗病毒和抗 HIV 活性
吲哚衍生物以其抗病毒特性而闻名。吲哚核的特定修饰可以产生具有强效抗病毒和抗 HIV 活性的化合物。 7-溴-5-甲基-1H-吲哚-3-甲醛中吲哚环上的溴和醛取代基可能通过影响与病毒蛋白的结合而有助于这些活性 。
抗真菌特性
7-溴-5-甲基-1H-吲哚-3-甲醛: 已证明具有抗真菌特性。 它有助于防止两栖动物患壶菌病等疾病,这对生态研究和保护工作具有重要意义 。
杂环衍生物的合成
该化合物用作合成各种杂环衍生物的前体。 其固有的官能团促进 C–C 和 C–N 偶联反应,这在合成药理活性化合物和吲哚生物碱中至关重要 。
安全和危害
未来方向
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
作用机制
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
7-Bromo-5-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative reactions, leading to the formation of reactive intermediates. These intermediates can further interact with nucleophiles, such as amino acids in proteins, leading to covalent modifications. Additionally, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can form Schiff bases with primary amines, which are present in many biomolecules, including proteins and nucleic acids .
Cellular Effects
7-Bromo-5-methyl-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, it may inhibit or activate kinases, leading to altered phosphorylation states of downstream targets. This compound can also impact gene expression by interacting with transcription factors or modifying histones, thereby influencing chromatin structure and gene accessibility. Furthermore, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced. Additionally, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to vital organs like the liver and kidneys. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to toxicity .
Metabolic Pathways
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or oxidized metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can influence its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA or nuclear proteins. Similarly, modifications like phosphorylation or ubiquitination can affect the localization and stability of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde within the cell .
属性
IUPAC Name |
7-bromo-5-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPJQPZNSDSHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16077-60-4 | |
| Record name | 16077-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)

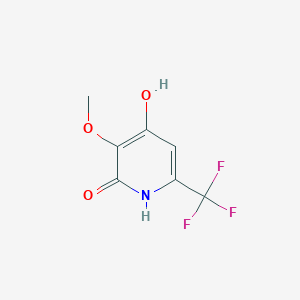
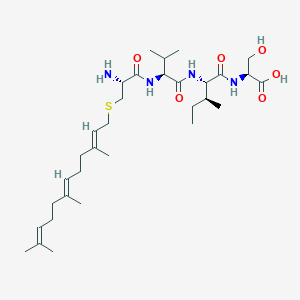

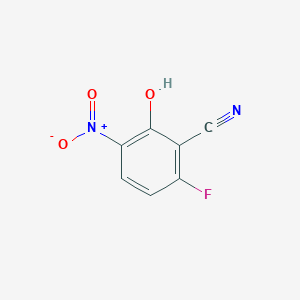
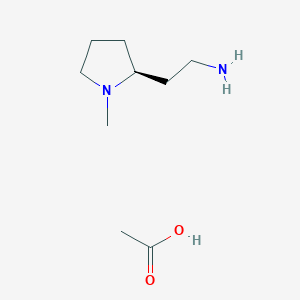
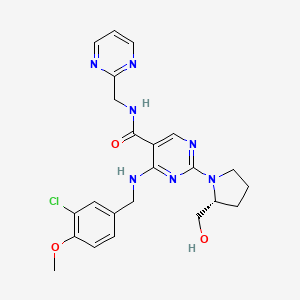
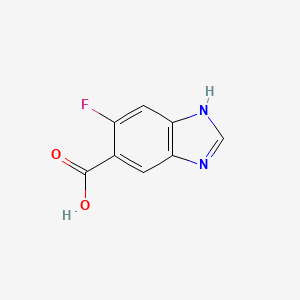

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

